Antiplasmodial Selectivity Advantage
In a head-to-head comparison of 16 compounds isolated from Pleiocarpa bicarpellata, tubotaiwine (13) demonstrated the most potent and selective antiplasmodial activity. It achieved an IC50 of 8.5 µM against Plasmodium falciparum, outperforming all other isolated alkaloids and glycosides in the same study [1]. Crucially, its selectivity index (SI) of 23.4, calculated as the ratio of cytotoxicity (CC50) in L6 cells to antiplasmodial IC50, indicates a favorable therapeutic window compared to other tested compounds [1].
SI 23.4
| Evidence Dimension | Anti-P. falciparum IC50 and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 = 8.5 µM; SI = 23.4 |
| Comparator Or Baseline | Other 15 isolated compounds (e.g., indole/indoline alkaloids, secoiridoid glycosides) from P. bicarpellata; Extract IC50 = 3.5 µg/mL |
| Quantified Difference | Tubotaiwine was the most active pure compound with an SI of 23.4, highlighting a superior balance between efficacy and non-specific toxicity within the tested set. |
| Conditions | In vitro assay against Plasmodium falciparum (strain not specified), cytotoxicity against rat skeletal myoblast L6 cells. |
Why This Matters
This data directly supports the selection of tubotaiwine as a validated hit compound for antimalarial research, with a quantified selectivity advantage over other compounds from the same natural source, guiding procurement for drug discovery programs.
- [1] Sevik Kilicaslan, O., et al. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules, 27(7), 2200. View Source
